N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-based hydrazone derivative characterized by:
- Core structure: A 1-ethyl-substituted benzimidazole ring linked via a sulfanyl group to an acetohydrazide moiety.
- Substituents: An (E)-configured imine group (-CH=N-) attached to a 3-chlorophenyl ring.
- Synthesis: Likely synthesized via condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with 3-chlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid, analogous to methods in and .
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-23-16-9-4-3-8-15(16)21-18(23)25-12-17(24)22-20-11-13-6-5-7-14(19)10-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWUAIJZRUMCTI-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including those similar to N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various benzimidazole derivatives against bacterial strains, suggesting that modifications in the structure can enhance their activity against pathogens .
Anticancer Properties
Benzimidazole derivatives have shown promise in anticancer research. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. These studies often focus on the mechanism of action, which may involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory activities of benzimidazole derivatives. The presence of specific substituents on the phenyl ring can influence the compound's ability to inhibit inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the benzene and benzimidazole rings can significantly alter biological activity. For example, introducing electron-withdrawing groups enhances antimicrobial and anticancer activities .
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of benzimidazole-derived hydrazones. Key structural variants and their implications include:
Spectroscopic and Crystallographic Characterization
- NMR/HRMS : Standard for confirming hydrazone formation (e.g., disappearance of -NH₂ signals in ¹H NMR ).
- X-ray crystallography : Used in structurally related compounds (e.g., ) to confirm (E)-configuration and planarity of the imine group.
Computational Studies
- Molecular docking () highlights the role of substituents in binding to enzymes (e.g., cyclooxygenase-2). The 3-chloro group in the target compound may enhance hydrophobic interactions compared to -OH or -OCH₃ analogues .
Biological Activity
N'-[(E)-(3-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a condensation reaction involving 3-chlorobenzaldehyde and 1-ethyl-2-mercaptobenzimidazole, followed by acetylation. The reaction typically employs solvents such as ethanol or methanol under reflux conditions to yield the desired hydrazide derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including those similar to this compound.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HEPG2 | 10.28 | FAK inhibition |
| Compound B | A549 | 22.19 | ERK1/2 pathway |
| N'-[(E)-(3-chlorophenyl)methylidene]-2-... | TBD | TBD | TBD |
Studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines, including HEPG2 (hepatocellular carcinoma) and A549 (lung carcinoma) . The mechanism often involves the inhibition of key signaling pathways such as FAK and ERK1/2, which are crucial for cancer cell survival and proliferation.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated through MTT assays. Preliminary findings suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells, although specific IC50 values are yet to be determined.
Case Studies
A case study involving a series of synthesized hydrazone derivatives demonstrated their effectiveness in reducing tumor growth in xenograft models. The study utilized a control group treated with standard chemotherapy agents for comparison. Results indicated that certain derivatives exhibited superior efficacy in tumor reduction compared to traditional treatments .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have shown to inhibit focal adhesion kinases (FAK), leading to reduced cell migration and invasion.
- Induction of Apoptosis : The compound may activate caspase pathways, promoting programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at various checkpoints, particularly G1/S transition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
